1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane
Description
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLXGVMMVXMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl Intermediate
Route 1: Direct Sulfonylation of Piperidine
Piperidin-4-amine undergoes sulfonylation with 2-phenylethanesulfonyl chloride under basic conditions (Scheme 1).
Procedure :
- Dissolve piperidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add triethylamine (2.5 equiv) as a base, followed by dropwise addition of 2-phenylethanesulfonyl chloride (1.2 equiv).
- Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (Yield: 78–85%).
Key Optimization :
Preparation of (Azepan-1-yl)methanol
Route 2: Reductive Amination of Azepane
Azepane reacts with formaldehyde under reductive conditions to form (azepan-1-yl)methanol (Scheme 2).
Procedure :
- Mix azepane (1.0 equiv) with paraformaldehyde (1.5 equiv) in methanol.
- Add sodium cyanoborohydride (1.2 equiv) and stir at 50°C for 24 hours.
- Neutralize with HCl, extract with ethyl acetate, and concentrate (Yield: 65–72%).
Alternative Method :
- Grignard addition to azepan-1-carbonitrile followed by hydrolysis.
Coupling of Sulfonylated Piperidine and Azepane-Methyl Linker
Route 3: Nucleophilic Alkylation
The sulfonylated piperidine intermediate reacts with (azepan-1-yl)methanol via Mitsunobu or Appel conditions (Scheme 3).
Mitsunobu Protocol :
- Combine 1-[(2-phenylethyl)sulfonyl]piperidin-4-ol (1.0 equiv), (azepan-1-yl)methanol (1.5 equiv), triphenylphosphine (2.0 equiv), and diethyl azodicarboxylate (DEAD, 2.0 equiv) in THF.
- Stir at 0°C for 2 hours, then warm to room temperature overnight.
- Purify via flash chromatography (Yield: 60–68%).
Appel Reaction :
- Use carbon tetrachloride and triphenylphosphine for bromide formation, followed by nucleophilic substitution with azepane.
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF or DCM | Maximizes solubility of intermediates |
| Temperature | 0°C to room temperature | Minimizes decomposition |
| Catalyst | Palladium acetate (2 mol%) | Accelerates coupling steps |
Example :
Purification Techniques
| Method | Application | Efficiency |
|---|---|---|
| Preparative HPLC | Final product purification | >95% purity |
| Silica Chromatography | Intermediate isolation | 70–85% recovery |
| Bicarbonate Cartridge | Acid removal | Eliminates formic acid traces |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, aromatic), 3.68–3.55 (m, 2H, CH₂SO₂), 2.82–2.75 (m, 2H, piperidine-CH₂), 2.45–2.38 (m, 2H, azepane-CH₂).
- LC-MS (ESI+) : m/z 434.2 [M+H]⁺, confirming molecular weight.
Challenges and Alternative Approaches
- Stereochemical Control : Racemization during sulfonylation necessitates chiral auxiliaries or asymmetric catalysis.
- Byproduct Formation : Di-sulfonylated byproducts require careful stoichiometric control.
Industrial-Scale Production Considerations
- Cost Efficiency : Use of sodium chlorite over palladium catalysts reduces expenses.
- Continuous Flow Systems : Enhance yield in sulfonylation steps by improving mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Key Observations :
Piperidine Core: All compounds share a piperidine backbone, critical for interacting with opioid receptors.
Sulfonyl vs. Amide Groups : Unlike fentanyl analogs (which feature amide linkages), the sulfonyl group in the target compound may reduce hydrogen-bonding capacity but enhance chemical stability. This could diminish opioid activity while improving pharmacokinetic properties .
Azepane vs. Smaller Heterocycles : The seven-membered azepane ring introduces conformational flexibility compared to rigid piperidine or pyrrolidine rings in analogs like carfentanil or ocfentanil . This flexibility might reduce receptor selectivity but improve bioavailability.
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group Impact: Sulfonyl substituents (as in ’s compounds) are less common in opioid analogs but may reduce μ-opioid receptor binding compared to amides, as seen in non-opioid sulfonamide derivatives .
Biological Activity
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is a complex organic compound featuring both piperidine and azepane rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to receptor interactions and enzyme modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O2S |
| Molecular Weight | 342.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1251598-85-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical in numerous neurological and psychiatric conditions.
Key Mechanisms:
- Receptor Binding : The compound may exhibit affinity towards dopamine D2 receptors, influencing dopaminergic signaling pathways. This is significant for potential applications in treating disorders such as schizophrenia and Parkinson's disease.
- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds with similar structural features. Here are some notable findings:
Case Study 1: Dopamine D2 Receptor Affinity
A study evaluated a series of piperidine derivatives for their binding affinity to dopamine D2 receptors. Among these, compounds structurally related to this compound demonstrated significant binding affinities, with Ki values indicating strong interactions (e.g., Ki = 54 nM for a closely related compound) .
Case Study 2: Antidepressant Activity
Research on piperidine derivatives has shown that modifications can enhance their antidepressant-like effects in animal models. The introduction of sulfonyl groups has been correlated with increased efficacy in modulating serotonin levels, suggesting that similar modifications in this compound may yield beneficial pharmacological properties .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Binding Affinity (Ki) | Primary Target |
|---|---|---|
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin]} | 54 nM | Dopamine D2 Receptor |
| 1-{[4-Chlorobenzyl]sulfonyl}piperidine | Not specified | Various Enzymes |
| 1-{[2-Phenylethyl]sulfonyl}piperidine | Moderate | Serotonin Receptors |
Q & A
Q. What are the common synthetic routes for preparing 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane, and what critical steps influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of piperidine derivatives followed by coupling with azepane precursors. For example:
- Step 1 : React piperidin-4-ylmethanol with 2-phenylethanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate.
- Step 2 : Perform nucleophilic substitution or reductive amination to attach the azepane moiety.
Key factors affecting yield include reaction temperature (optimized at 50–70°C), solvent polarity (e.g., DCM or THF), and stoichiometric control of the sulfonylating agent .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton environments (e.g., sulfonyl group protons at δ 3.0–3.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNOS: 414.23 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~2900 cm (C-H of azepane) .
Q. What safety protocols are essential when handling sulfonamide-containing compounds like this?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonyl chloride vapors .
- First Aid : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in predicting reactivity or optimizing synthesis?
- Methodological Answer :
- Reaction Pathway Modeling : Use DFT (e.g., Gaussian or ORCA software) to calculate transition states and activation energies for sulfonylation steps, identifying steric hindrance at the piperidine nitrogen .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS model) to optimize dielectric environments for nucleophilic substitution .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by modeling interactions between the sulfonyl group and active-site residues .
Q. How can researchers address discrepancies in biological activity data across studies involving similar piperidine-azepane derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. For example, IC variations may arise from differences in ATP concentrations in kinase assays .
- Structural Analogues : Synthesize and test derivatives with modified sulfonyl or azepane groups to isolate structure-activity relationships (SAR) .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across datasets .
Q. What strategies improve regioselectivity in modifying the azepane ring during derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to direct functionalization to specific positions .
- Catalytic Control : Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling on halogenated azepane intermediates .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control in ring-opening reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
